![molecular formula C10H7N3S B2377585 5-(1H-benzo[d]imidazol-2-yl)thiazole CAS No. 90765-94-9](/img/structure/B2377585.png)

5-(1H-benzo[d]imidazol-2-yl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

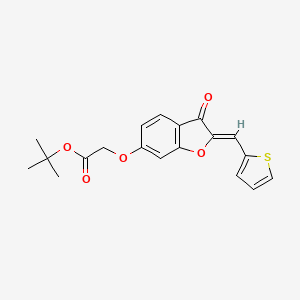

“5-(1H-benzo[d]imidazol-2-yl)thiazole” is a compound that contains a benzo[d]imidazole group attached to a thiazole ring . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “5-(1H-benzo[d]imidazol-2-yl)thiazole”, often involves the reaction of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure, such as benzo[d]imidazo[2,1-b]thiazoles, could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide, PEG-400 and water as solvent .Molecular Structure Analysis

Imidazole, a core structure in “5-(1H-benzo[d]imidazol-2-yl)thiazole”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Anticancer Applications

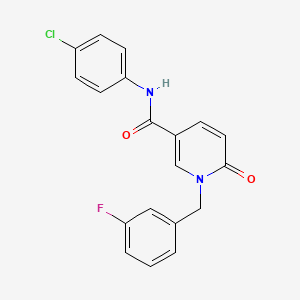

Design and Synthesis for Anticancer Activity : A study by Edukondalu et al. (2021) focused on designing, synthesizing, and evaluating the anticancer activity of derivatives of 5-(1H-benzo[d]imidazol-2-yl)thiazole against various human cancer cell lines. Some derivatives showed promising activity, especially against breast and lung cancer cell lines (Edukondalu et al., 2021).

Synthesis of Anticancer Agents : Nofal et al. (2014) synthesized derivatives of 5-(1H-benzo[d]imidazol-2-yl)thiazole and tested their cytotoxic activity against HepG2 and PC12 cancer cell lines. Some compounds showed notable anticancer activity (Nofal et al., 2014).

Antimicrobial and Antifungal Applications

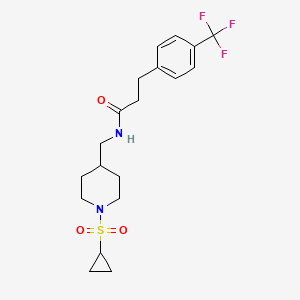

Antibacterial and Antifungal Activity : Reddy and Reddy (2010) synthesized novel derivatives of 5-(1H-benzo[d]imidazol-2yl)-1,3-thiazol-2-amines, which showed comparable antibacterial activity to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Synthesis and Evaluation of Antifungal Derivatives : Brahmeshwari and Gullapelli (2014) reported on the synthesis and antifungal activity of 3-(4-(4-(1H- benzo[d] imidazole-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives. These compounds were evaluated for their antifungal activity (Brahmeshwari & Gullapelli, 2014).

Miscellaneous Applications

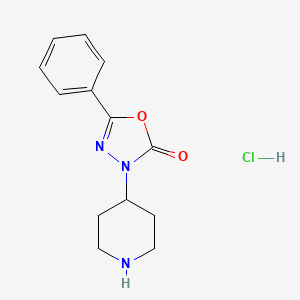

Corrosion Inhibition Properties : Ammal et al. (2018) studied the effect of benzimidazole derivatives on corrosion inhibition for mild steel in sulfuric acid. These derivatives displayed protective properties and were evaluated using various techniques (Ammal et al., 2018).

Fluorescent Sensor for Zn2+ Ion Detection : Moradi et al. (2020) synthesized benzo[d]imidazo[2,1-b]thiazole-based sensors for detecting Zn2+ ions. One of the sensors, BIT-3, showed selective fluorescence enhancement upon the addition of Zn2+ ions, making it useful for environmental monitoring (Moradi et al., 2020).

properties

IUPAC Name |

5-(1H-benzimidazol-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-11-6-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDOZDIEFWUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-benzo[d]imidazol-2-yl)thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide](/img/structure/B2377510.png)

![N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2377511.png)

![2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide](/img/structure/B2377522.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2377524.png)